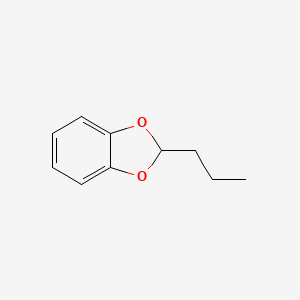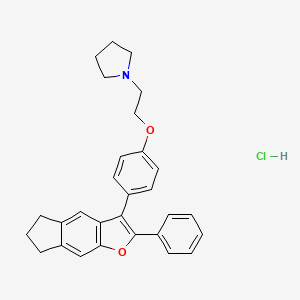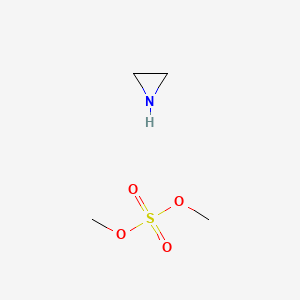
Aziridine;dimethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine;dimethyl sulfate: is a compound that combines the properties of aziridine and dimethyl sulfate. Aziridine is a three-membered nitrogen-containing heterocycle, known for its high reactivity due to ring strain . Dimethyl sulfate is a highly toxic and volatile ester of sulfuric acid, commonly used as a methylating agent . The combination of these two compounds results in a highly reactive and versatile chemical used in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aziridine Synthesis: Aziridine can be synthesized by the reaction of ethyleneimine with various electrophiles.
Dimethyl Sulfate Synthesis: Dimethyl sulfate is typically produced by the esterification of methanol with sulfur trioxide or chlorosulfuric acid.
Industrial Production Methods:
Aziridine Production: Industrially, aziridine is produced by the reaction of ethyleneimine with sulfuric acid, followed by neutralization with a base.
Dimethyl Sulfate Production: Dimethyl sulfate is produced on an industrial scale by the continuous reaction of methanol with sulfur trioxide in a packed column reactor.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring-Opening Reactions: Aziridine undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Methylation Reactions: Dimethyl sulfate acts as a methylating agent, transferring methyl groups to nucleophiles such as amines, alcohols, and phenols.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Common reagents include amines, alcohols, and thiols.
Methylation: Dimethyl sulfate is used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Aziridine Ring-Opening: The major products are substituted amines, alcohols, and thiols.
Methylation: The major products are methylated amines, alcohols, and phenols.
Scientific Research Applications
Chemistry:
Polymerization: Aziridine is used in the polymerization of polyamines, which have applications in coatings, adhesives, and sealants.
Synthesis of Heterocycles: Aziridine is a key intermediate in the synthesis of various nitrogen-containing heterocycles.
Biology and Medicine:
Antimicrobial Agents: Aziridine derivatives have been studied for their antimicrobial properties.
Gene Transfection: Polyamines derived from aziridine are used in non-viral gene transfection.
Industry:
Methylation Reactions: Dimethyl sulfate is widely used in the methylation of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Aziridine:
Ring Strain: The high ring strain in aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions.
Electrophilic Nature: Aziridine can act as an electrophile, reacting with nucleophiles to form substituted amines.
Dimethyl Sulfate:
Comparison with Similar Compounds
Ethylene Oxide: A three-membered oxygen-containing heterocycle with similar ring strain and reactivity to aziridine.
Uniqueness:
Properties
CAS No. |
30607-77-3 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
aziridine;dimethyl sulfate |
InChI |
InChI=1S/C2H5N.C2H6O4S/c1-2-3-1;1-5-7(3,4)6-2/h3H,1-2H2;1-2H3 |
InChI Key |
BEOZZBYYNJYSFC-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)OC.C1CN1 |
Related CAS |
30607-77-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



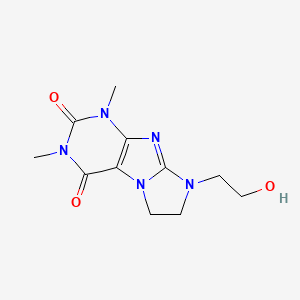
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)

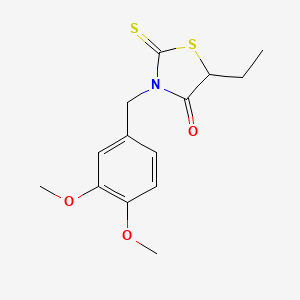

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
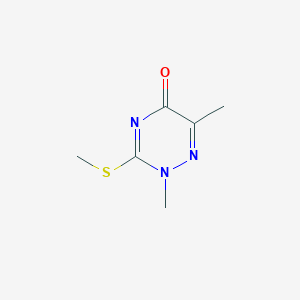
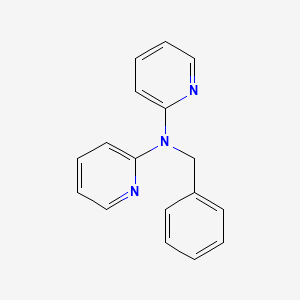

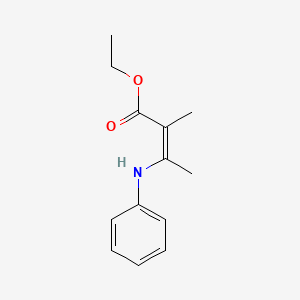
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
